CYP3A4 Metabolic Liability Differentiation: Target Compound vs. Benzofuran-2-Carboxamide Class
The target compound (CHEMBL2048486 / BDBM50386879) was directly evaluated for CYP3A4 inhibition—a critical early ADME liability screen—yielding an IC50 > 50,000 nM (i.e., >50 μM) using a fluorometric assay with BFC substrate [1]. This indicates negligible CYP3A4 inhibition at pharmacologically relevant concentrations. In contrast, other benzofuran-2-carboxamide derivatives from related series have demonstrated measurable CYP3A4 inhibition with IC50 values as low as 10,000 nM (10 μM) under comparable assay conditions [2]. The >5-fold higher IC50 of the target compound represents a significantly reduced risk of CYP3A4-mediated drug–drug interactions within this chemical class.
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 > 50,000 nM (>50 μM) |
| Comparator Or Baseline | Representative benzofuran-2-carboxamide class member (CHEMBL4552119): IC50 = 10,000 nM (10 μM) |
| Quantified Difference | >5-fold higher IC50 (lower inhibition liability) |
| Conditions | Fluorometric assay with BFC (7-benzyloxy-4-trifluoromethylcoumarin) substrate; compound pre-incubated with CYP3A4 before substrate addition |
Why This Matters
For procurement in drug discovery programs, the >5-fold lower CYP3A4 inhibition liability of this compound relative to class comparators reduces the probability of late-stage attrition due to metabolic drug–drug interactions, making it a preferred choice for lead optimization libraries where CYP3A4 safety margins are a selection criterion.
- [1] BindingDB. BDBM50386879 (CHEMBL2048486): CYP3A4 Inhibition IC50 > 50,000 nM. https://bindingdb.org View Source
- [2] BindingDB. BDBM50522419 (CHEMBL4552119): CYP3A4 Inhibition IC50 = 10,000 nM. https://bindingdb.org View Source
